Cas no 2093471-68-0 ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is a chiral cyclobutane derivative featuring a cyanoamino and fluorophenyl substituent, offering unique structural and functional properties. Its stereospecific (1s,3s) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The presence of a polar hydroxyl group enhances solubility, while the cyano and fluorophenyl moieties contribute to its reactivity and potential as an intermediate in medicinal chemistry. This compound’s rigid cyclobutane backbone provides conformational stability, advantageous for designing bioactive molecules. Its well-defined stereochemistry and functional group diversity make it a promising candidate for applications in drug discovery and fine chemical synthesis.
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol structure
2093471-68-0 structure
Product name:(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
CAS No:2093471-68-0
MF:C12H13FN2O
MW:220.242826223373
CID:5408289
PubChem ID:126790767

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2093471-68-0
    • (1s,3s)-3-{[cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
    • Z2867494512
    • AKOS034812072
    • EN300-6678434
    • (4-fluorophenyl)-[(3-hydroxycyclobutyl)methyl]cyanamide
    • (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
    • Inchi: 1S/C12H13FN2O/c13-10-1-3-11(4-2-10)15(8-14)7-9-5-12(16)6-9/h1-4,9,12,16H,5-7H2
    • InChI Key: FFVIFPVFBDXDKZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N(C#N)CC1CC(C1)O

Computed Properties

  • Exact Mass: 220.10119120g/mol
  • Monoisotopic Mass: 220.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3Ų
  • XLogP3: 2.3

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6678434-0.05g
(1s,3s)-3-{[cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
2093471-68-0 95.0%
0.05g
$212.0 2025-03-13

Additional information on (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol

(1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol: A Comprehensive Overview

The compound with CAS No 2093471-68-0, commonly referred to as (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique stereochemistry and functional groups, which make it a promising candidate for various applications in drug discovery and advanced materials development.

Recent studies have highlighted the potential of (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol as a chiral building block in asymmetric synthesis. Its cyclobutane ring system provides a rigid framework that can be exploited to construct complex molecular architectures with high enantioselectivity. Researchers have demonstrated that this compound can serve as an effective precursor for the synthesis of bioactive molecules, including potential drug candidates targeting various therapeutic areas such as oncology and neurodegenerative diseases.

The synthesis of (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol involves a multi-step process that combines advanced catalytic techniques with stereochemical control. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions and the subsequent installation of the cyano and amino functionalities. These steps are critical in ensuring the correct stereochemistry of the molecule, which is essential for its biological activity.

In terms of applications, (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has shown promise in the development of novel materials with tailored mechanical and electronic properties. Its unique combination of a rigid cyclobutane ring and functional groups such as cyano and amino groups makes it an ideal candidate for use in polymer synthesis and nanotechnology. Recent research has explored its potential as a monomer in the creation of stimuli-responsive polymers, which can exhibit dynamic behavior under external stimuli such as temperature or pH changes.

Furthermore, (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been investigated for its role in catalysis. The compound's ability to act as a chiral ligand in transition metal-catalyzed reactions has been demonstrated in several studies, where it has been used to facilitate enantioselective alkylations and cross-couplings. These findings underscore its versatility as both a building block and a catalytic agent in organic synthesis.

From an environmental standpoint, (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been evaluated for its biodegradability and ecological impact. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This is particularly important given the increasing emphasis on sustainable chemistry practices in both academia and industry.

In conclusion, (1S,3S)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new uses and optimizations for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.

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